molecular formula C10H12BrNO B13204904 2-(4-Bromophenyl)pyrrolidin-3-ol

2-(4-Bromophenyl)pyrrolidin-3-ol

Cat. No.: B13204904
M. Wt: 242.11 g/mol
InChI Key: OZIKCIQMGZHCET-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a hydroxyl group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrrolidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of 4-bromobenzaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)pyrrolidin-3-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(4-bromophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2

InChI Key

OZIKCIQMGZHCET-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1O)C2=CC=C(C=C2)Br

Origin of Product

United States

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